4-Ethyl-5-methoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol
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Overview
Description
4-Ethyl-5-methoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol is a complex organic compound characterized by its unique structure, which includes an oxazole ring fused with a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-methoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the Japp-Klingemann reaction, where a diazonium salt reacts with a β-keto ester to form the oxazole ring . The phenol group is then introduced through electrophilic aromatic substitution, using reagents such as bromine or chlorine in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure, leading to more efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-methoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol can undergo various chemical reactions, including:
Reduction: The oxazole ring can be reduced to form amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Ethyl-5-methoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethyl-5-methoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with proteins, affecting their function. The oxazole ring can interact with nucleic acids, potentially inhibiting their replication . These interactions can lead to various biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-2-methoxyphenol: Similar structure but lacks the oxazole ring.
4-Methoxyphenol: Lacks both the ethyl and oxazole groups.
2-Methoxy-4-phenylphenol: Similar but lacks the ethyl group and oxazole ring.
Uniqueness
4-Ethyl-5-methoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol is unique due to the presence of both the oxazole ring and the phenol group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-ethyl-5-methoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-4-13-10-15(16(21)11-17(13)22-3)19-18(12(2)20-23-19)14-8-6-5-7-9-14/h5-11,21H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHDMJSLHWEEGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1OC)O)C2=C(C(=NO2)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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